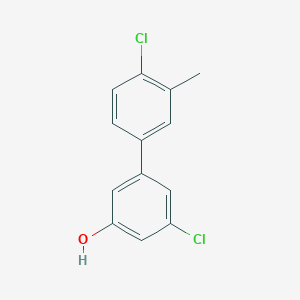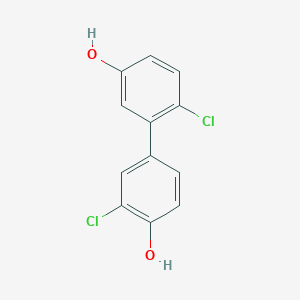
2-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (also known as 2CMPP) is a synthetic organic compound belonging to the phenolic family. It is a white powder with a molecular weight of 256.6 g/mol, and a melting point of 69-73°C. It is soluble in acetone and ethanol, and insoluble in water. 2CMPP is widely used in various scientific research applications, such as enzyme inhibition and enzyme catalysis, as well as in biochemical and physiological studies.
Mecanismo De Acción
2CMPP acts as an inhibitor of cyclooxygenase and lipoxygenase, as well as an enzyme catalyst for various reactions. It inhibits COX by binding to the active site of the enzyme, thus preventing the formation of prostaglandins and other inflammatory mediators. It inhibits LOX by binding to the active site of the enzyme, thus preventing the formation of leukotrienes. As an enzyme catalyst, 2CMPP facilitates the conversion of various substrates into desired products.
Biochemical and Physiological Effects
2CMPP has been extensively studied for its biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as leukotrienes. In addition, it has been shown to reduce inflammation and pain, as well as to improve the healing of wounds. It has also been shown to possess anti-bacterial, anti-viral, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CMPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is soluble in acetone and ethanol, which makes it easy to dissolve and use in experiments. However, it is insoluble in water, which can be a limitation in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research into 2CMPP. These include further investigation into its anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. Additionally, further research could be conducted into its potential applications in the treatment of various diseases and conditions. Other potential future directions include research into its potential use as a substrate for the synthesis of various compounds, as well as research into its potential use as a catalyst for various reactions. Finally, further research could be conducted into its potential use as a drug delivery system.
Métodos De Síntesis
2CMPP can be synthesized from 4-chloro-3-methylphenol (3CMP) and sodium hypochlorite. The reaction of 3CMP with sodium hypochlorite in an aqueous solution yields 2CMPP as the main product. The reaction is conducted at a temperature of 60°C and a reaction time of 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
2CMPP has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been used as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. 2CMPP has also been used as an enzyme catalyst for the synthesis of a variety of compounds, including 3-chloro-4-hydroxybenzaldehyde, 4-chloro-3-methylphenol, and 2-chloro-5-(4-chloro-3-methylphenyl)phenol.
Propiedades
IUPAC Name |
2-chloro-5-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNTIQSPQTNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686010 |
Source


|
| Record name | 4,4'-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261955-82-1 |
Source


|
| Record name | 4,4'-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














